

GPR40 Agonists in Clinical Development: A Comparative Review

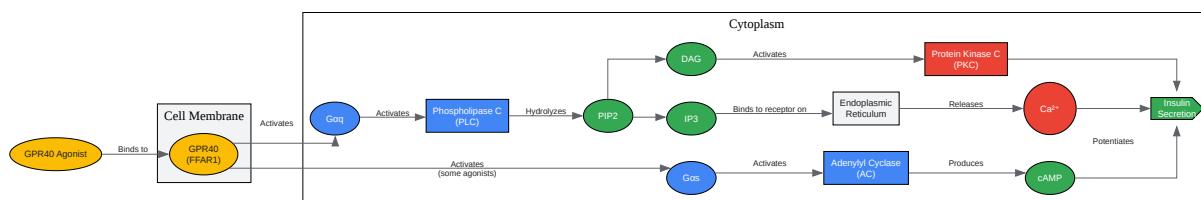
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AMG 837 calcium hydrate*

Cat. No.: *B10752487*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.^[1] GPR40 is highly expressed in pancreatic β -cells and enteroendocrine cells, where its activation by free fatty acids potentiates glucose-dependent insulin secretion and stimulates the release of incretin hormones.^{[2][3]} This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.^{[1][4]} This guide provides a comparative review of the clinical trial data for key GPR40 agonists, focusing on their efficacy, safety, and underlying mechanisms.

Mechanism of Action: The GPR40 Signaling Pathway

GPR40 activation initiates a cascade of intracellular events that culminate in enhanced insulin secretion. The primary signaling pathway involves the G α q protein subunit. Upon agonist binding, GPR40 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, promotes the exocytosis of insulin granules.^[1]

Interestingly, some synthetic GPR40 agonists have been shown to also engage the G_{αs} protein subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).^{[5][6]} This alternative pathway can also contribute to the stimulation of insulin and incretin hormone secretion. The differential engagement of G_{αq} and G_{αs} pathways may account for the varying efficacy and physiological effects observed with different GPR40 agonists.^{[5][6]}

[Click to download full resolution via product page](#)

Figure 1: GPR40 Signaling Pathway

Comparative Clinical Trial Data

A number of GPR40 agonists have entered clinical development, with varying degrees of success. The following tables summarize the available quantitative data on the efficacy and safety of prominent GPR40 agonists.

Efficacy Data

Drug Candidate	Development Status	Key Efficacy Endpoints	Results	Citation(s)
Fasiglifam (TAK-875)	Terminated (Phase III)	Change in HbA1c from baseline at 12 weeks	-1.12%	[3]
Change in fasting plasma glucose	Statistically significant reduction vs. placebo	[1]		
SCO-267	Phase II	Incretin Hormone Secretion (single dose in T2D patients)	GLP-1: 3-5 fold increase GIP: 30% increase PYY: 70% increase	[3][6]
Glucose Excursion in OGTT	Robustly suppressed	[3][6]		
AMG-837	Preclinical/Early Clinical	Glucose tolerance in Zucker fatty rats (21-day daily dosing)	Improved glucose tolerance	[7][8]
Insulin Secretion	Stimulated glucose-dependent insulin secretion	[7][8]		
LY2922470	Early Clinical	Glucose-lowering therapy in T2DM subjects	Provided proof of concept	[9][10]

Safety and Tolerability Data

Drug Candidate	Key Safety Findings	Details	Citation(s)
Fasiglifam (TAK-875)	Liver Toxicity	Development terminated due to concerns about liver safety. Increased incidence of ALT elevation $>3x$ ULN (2.7% of patients in Phase II/III trials).	[3]
SCO-267	Generally Safe and Well-Tolerated	No severe treatment-emergent adverse events reported in Phase I studies. No reported β -cell toxicity in preclinical and early clinical studies.	[3]
AMG-837	Discontinued	Phase 1 clinical trials were discontinued, likely due to toxicity concerns.	[11]
LY2881835, LY2922083, LY2922470	No Dose-Limiting Adverse Events in Early Trials	Single and multiple ascending dose studies in humans showed no dose-limiting adverse events.	[12]

Experimental Protocols

The clinical evaluation of GPR40 agonists involves a series of standardized experiments to assess their efficacy and safety.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental procedure to evaluate a drug's effect on glucose metabolism. A typical protocol involves:

- Patient Preparation: Patients are required to fast overnight (at least 8 hours).[13] For several days prior to the test, they consume a diet with adequate carbohydrate content (e.g., ≥ 150 g/day).[3]
- Baseline Measurement: A fasting blood sample is collected to determine baseline plasma glucose and insulin levels.[13][14]
- Glucose Administration: The patient ingests a standardized glucose solution, typically containing 75 grams of glucose, within a 5-minute timeframe.[3][13][14]
- Post-Load Blood Sampling: Blood samples are collected at specific intervals, commonly 30, 60, and 120 minutes after the glucose load, to measure plasma glucose and insulin concentrations.[14]

Figure 2: Oral Glucose Tolerance Test Workflow

Measurement of Incretin Hormones (GLP-1 and GIP)

Accurate measurement of GLP-1 and GIP is crucial for evaluating the full therapeutic potential of GPR40 agonists. The following considerations are important:

- Sample Collection: Blood should be collected in tubes containing a DPP-4 inhibitor to prevent the degradation of active GLP-1 and GIP.[15] P800 tubes, which contain a cocktail of protease inhibitors, are also commonly used.[15]
- Sample Processing: Plasma should be separated promptly by centrifugation at low temperatures and stored at -80°C until analysis.[15]
- Assay Methods: Validated sandwich enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are the standard methods for quantifying plasma concentrations of GLP-1 and GIP.[2][15]

Liver Function Monitoring

Given the liver safety concerns observed with Fasiglifam, rigorous monitoring of liver function is a critical component of clinical trials for GPR40 agonists.

- Standard Liver Function Tests (LFTs): A panel of LFTs is routinely measured, including:
 - Alanine aminotransferase (ALT)[16][17][18]
 - Aspartate aminotransferase (AST)[16][17][18]
 - Alkaline phosphatase (ALP)[16][17][18]
 - Total bilirubin[16][17][18]
- Monitoring Frequency: LFTs are typically monitored at baseline and then at regular intervals (e.g., every 4 weeks) throughout the study.[8]
- Criteria for Concern: Elevations in ALT greater than three times the upper limit of normal (>3x ULN) are considered a signal of potential liver injury and require close follow-up.[8]

Conclusion

GPR40 agonists represent a promising therapeutic class for the management of type 2 diabetes, offering the potential for robust glycemic control with a low risk of hypoglycemia. However, the clinical development of these agents has been challenging, as exemplified by the liver safety issues that led to the termination of the Fasiglifam program. Newer generation GPR40 agonists, such as SCO-267, appear to have a more favorable safety profile in early trials and may offer additional benefits through the stimulation of incretin hormone secretion. Continued research and carefully designed clinical trials will be essential to fully elucidate the therapeutic potential and long-term safety of this class of drugs. The detailed understanding of the GPR40 signaling pathway and the application of rigorous experimental protocols will be paramount in the successful development of future GPR40-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the incretin hormones: glucagon-like peptide-1 and glucose-dependent insulinotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gq and Gs signaling acting in synergy to control GLP-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. journals.plos.org [journals.plos.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. crispr-casx.com [crispr-casx.com]
- 13. testmenu.com [testmenu.com]
- 14. consensus.app [consensus.app]
- 15. Preanalytical impact on the accuracy of measurements of glucagon, GLP-1 and GIP in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. Liver function tests - Mayo Clinic [mayoclinic.org]
- To cite this document: BenchChem. [GPR40 Agonists in Clinical Development: A Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10752487#review-of-clinical-trial-data-for-gpr40-agonists>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com